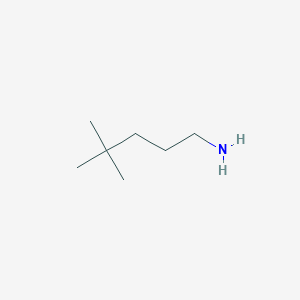

4,4-Dimethylpentan-1-amine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4,4-dimethylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-7(2,3)5-4-6-8/h4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOCCSXOVAVKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560534 | |

| Record name | 4,4-Dimethylpentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18925-44-5 | |

| Record name | 4,4-Dimethylpentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethylpentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Branched Primary Amines in Organic Chemistry

Branched primary amines are a crucial class of organic compounds characterized by an amino group (-NH2) attached to a secondary or tertiary carbon atom. fiveable.me This structural feature imparts distinct physical and chemical properties compared to their linear counterparts. The branching affects boiling points, solubility, and reactivity. iitk.ac.in In organic synthesis, branched primary amines are valuable intermediates and building blocks for more complex molecules. nih.gov Their steric hindrance can influence reaction kinetics and selectivity, a property that is often exploited in stereoselective synthesis.

The basicity of amines, a key characteristic, is influenced by the electronic effects of the alkyl groups attached to the nitrogen atom. iitk.ac.in This property is fundamental to their role in a vast array of chemical reactions and their applications in various fields, including the synthesis of pharmaceuticals and agrochemicals. fiveable.me The direct synthesis of branched amines, particularly through the amination of hydrocarbons, is an area of significant research interest due to its atom-economic nature. nih.gov

Overview of the Research Landscape for 4,4 Dimethylpentan 1 Amine

4,4-Dimethylpentan-1-amine, a branched-chain aliphatic amine, has attracted attention in both academic and industrial research. It is primarily utilized as a building block in organic synthesis for creating more complex molecules. Research is ongoing to explore its potential as a pharmaceutical intermediate and in the production of specialty chemicals.

The compound's synthesis has been approached through various methods, including the catalytic hydrogenation of 4,4-dimethylpentanenitrile (B169729) and the Hofmann rearrangement of 4,4-dimethylpentanamide. More recent advancements have explored enzymatic synthesis using transaminases. In synthetic applications, this compound is notably used in the van Leusen three-component reaction to produce disubstituted imidazoles with high efficiency.

Structural Features and Their Academic Implications for Reactivity and Biological Interactions

Catalytic Hydrogenation Routes

Hydrogenation of Nitriles and Imines

A primary route to this compound is the catalytic hydrogenation of 4,4-dimethylpentanenitrile (B169729). This process involves the reduction of the nitrile group (-C≡N) to a primary amine group (-CH2NH2). The reaction typically proceeds through an imine intermediate, which is subsequently hydrogenated to the final product. bme.hursc.org

The hydrogenation of nitriles is a multi-step process that occurs on the surface of a heterogeneous catalyst. researchgate.net Initially, the nitrile is hydrogenated to form a primary imine intermediate. This imine can then be further hydrogenated to yield the desired primary amine. tue.nl However, the reactive imine intermediate can also react with an already formed primary amine molecule, leading to the formation of secondary amines as by-products. tue.nlsemanticscholar.org This subsequent reaction proceeds through the formation of a secondary imine, which is then hydrogenated. rsc.org

In the context of asymmetric hydrogenation of imines, stereoselectivity is a crucial factor, particularly when synthesizing chiral amines. researchgate.netacs.orghelsinki.fi The stereochemical outcome is influenced by the structure of the chiral catalyst and the substrate. acs.orghelsinki.fi Computational studies have shown that the stereoselectivity can be dictated by less stable conformers of the reaction intermediates. researchgate.netacs.org Noncovalent interactions, such as aryl-aryl and alkyl-aryl interactions between the catalyst and the substrate, play a significant role in stereoinduction. researchgate.net For the synthesis of chiral amines, iridium-based catalysts with specific phosphine-amine-phosphine ligands have demonstrated high efficiency and enantioselectivity in the hydrogenation of dialkyl imines. chinesechemsoc.org

Transition metals are the most frequently used catalysts for the hydrogenation of nitriles. bme.hu Raney nickel and cobalt are particularly common choices for this transformation due to their effectiveness and relatively low cost. tandfonline.comwikipedia.orgbenchchem.com

Raney Nickel: This is a versatile and widely used catalyst for the reduction of nitriles to primary amines. tandfonline.comwikipedia.org It is known for its high activity and can be used in both traditional catalytic hydrogenation with molecular hydrogen and in transfer hydrogenation reactions using hydrogen donors like 2-propanol. tandfonline.com The catalytic activity of Raney nickel can be influenced by the presence of promoters or modifiers.

Cobalt Catalysts: Cobalt, often supported on materials like silica (B1680970) (Co/SiO₂) or alumina (B75360) (Co/Al₂O₃), is another effective catalyst for nitrile hydrogenation. bme.hubenchchem.com Cobalt catalysts can provide high selectivity to the primary amine, particularly when used in conjunction with basic additives. bme.hu Recent research has also explored the use of nano-sized cobalt phosphide (B1233454) (nano-Co₂P) as a highly efficient and air-stable catalyst for nitrile hydrogenation under mild conditions. nih.govrsc.org Cobalt-based catalysts are also employed in electrocatalytic hydrogenation processes. nih.gov

The choice between different transition metal catalysts can significantly impact the selectivity of the reaction. For instance, while nickel and cobalt catalysts tend to favor the formation of primary amines, palladium (Pd) and platinum (Pt) catalysts can lead to secondary or tertiary amines as the major products, even in the presence of ammonia (B1221849). tue.nl

The conditions under which the hydrogenation of 4,4-dimethylpentanenitrile is carried out have a profound impact on the reaction rate, conversion, and selectivity.

Temperature: Increasing the reaction temperature generally leads to a higher reaction rate. researchgate.net However, excessively high temperatures can decrease the selectivity towards the primary amine. tue.nl For the hydrogenation of 4,4-dimethylpentanenitrile, typical temperatures range from 80 to 120°C. benchchem.com

Pressure: Hydrogen pressure is a critical parameter that influences the concentration of hydrogen on the catalyst surface. chemrxiv.org Higher hydrogen pressure generally increases the rate of hydrogenation and can improve the conversion of the nitrile. researchgate.netchemrxiv.org Pressures for this reaction are typically in the range of 50 to 100 bar. benchchem.com

Hydrogen Concentration: The concentration of hydrogen available for the reaction directly affects the hydrogenation rate. chemrxiv.org In industrial settings, maintaining an optimal hydrogen concentration in the reactor is crucial for efficient production.

The interplay between these conditions is complex, and optimization is key to achieving high yields of the desired primary amine. For example, a decrease in temperature combined with an increase in pressure has been shown to enhance primary amine selectivity in some systems. bme.hu

Table 1: Hydrogenation Conditions for 4,4-Dimethylpentanenitrile benchchem.com

| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | Selectivity (%) |

| Raney Ni | 70 | 100 | 85 | 92 |

| Co/Al₂O₃ | 50 | 120 | 78 | 88 |

| Pd-C (5%) | 30 | 80 | 65 | 75 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

A significant challenge in the hydrogenation of nitriles is the formation of secondary and tertiary amines as by-products. bme.hu Several strategies have been developed to enhance the selectivity towards the desired primary amine.

The most common and effective method is the addition of ammonia to the reaction mixture. bme.hutue.nl Ammonia helps to suppress the side reactions that lead to the formation of secondary amines. researchgate.netrsc.org It is believed that ammonia shifts the equilibrium away from the formation of the secondary imine intermediate, thereby favoring the hydrogenation of the primary imine to the primary amine. tue.nl The addition of other bases, such as alkali metal carbonates or hydroxides, can also improve the selectivity for primary amines, particularly with nickel and cobalt catalysts. bme.hutandfonline.com

Other strategies to enhance selectivity include:

Catalyst Modification: The selectivity of a catalyst can be tuned by adding promoters or by using specific supports. google.com

Solvent Choice: The solvent can influence the reaction pathway and selectivity. bme.hu

Continuous-Flow Hydrogenation: Industrial-scale processes may utilize fixed-bed reactors to improve control over reaction parameters and enhance selectivity. benchchem.com

Reductive Amination of Carbonyl Precursors

An alternative synthetic route to this compound is the reductive amination of a suitable carbonyl precursor, such as 4,4-dimethylpentanal. This method involves the reaction of the aldehyde with an amine source, typically ammonia, to form an imine in situ, which is then reduced to the primary amine. organic-chemistry.orgorganic-chemistry.org

This two-step, one-pot process is a versatile method for amine synthesis. organic-chemistry.org Various reducing agents can be employed, including sodium borohydride (B1222165), and the reaction can be catalyzed by transition metals like nickel. organic-chemistry.org The conditions for reductive amination are generally mild, and the method offers good chemoselectivity.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions offer another viable pathway for synthesizing this compound. These methods generally involve the displacement of a leaving group from an alkyl substrate by an ammonia equivalent.

In this method, 4,4-dimethylpentyl bromide acts as the electrophile. The bromine atom, a good leaving group, is displaced by the nucleophilic ammonia molecule in an SN2 reaction. ucalgary.camsu.edu This direct ammonolysis of the alkyl halide yields the primary amine, this compound, along with the corresponding ammonium (B1175870) bromide salt. ucalgary.camsu.edu

A significant challenge in the direct reaction of alkyl halides with ammonia is the formation of multiple substitution by-products. ucalgary.cawikipedia.org The primary amine product is itself a nucleophile and can compete with ammonia to react with the alkyl halide, leading to the formation of di-(4,4-dimethylpentyl)amine (a secondary amine) and subsequently tri-(4,4-dimethylpentyl)amine (a tertiary amine). ucalgary.cawikipedia.orgbrainkart.com This over-alkylation results in a mixture of products, thereby reducing the yield of the desired primary amine. pearson.comlibretexts.org

Table 2: Potential Products from the Reaction of 4,4-Dimethylpentyl Bromide with Ammonia

| Product Name | Chemical Formula | Amine Type |

| This compound | C₇H₁₇N | Primary |

| Di-(4,4-dimethylpentyl)amine | C₁₄H₃₁N | Secondary |

| Tri-(4,4-dimethylpentyl)amine | C₂₁H₄₅N | Tertiary |

Several strategies can be implemented to favor the formation of the primary amine and minimize over-alkylation.

Use of Excess Ammonia : Employing a large stoichiometric excess of ammonia increases the likelihood that the alkyl halide will react with ammonia rather than the primary amine product, thus enhancing the yield of the desired primary amine. ucalgary.cachemistrytalk.org

Phase-Transfer Catalysis : This technique utilizes a phase-transfer catalyst, such as a quaternary ammonium salt, to facilitate the reaction between reactants located in different immiscible phases (e.g., an organic phase containing the alkyl halide and an aqueous phase with ammonia). wikipedia.orgfzgxjckxxb.com The catalyst transports the nucleophilic species into the organic phase, enabling a more efficient and selective reaction towards the primary amine. acs.orgresearchgate.net

Stepwise Alkylation (Gabriel Synthesis) : The Gabriel synthesis is a more controlled, multi-step method for preparing primary amines that effectively prevents over-alkylation. libretexts.orgchemistrysteps.combyjus.com The process begins with the reaction of an alkyl halide with potassium phthalimide (B116566). byjus.comwordpress.com The phthalimide nitrogen, after deprotonation, acts as a nucleophile but the resulting N-alkylphthalimide is not nucleophilic enough to react further with the alkyl halide. chemistrysteps.com The final step involves the cleavage of the N-alkylphthalimide, typically through hydrazinolysis or acidic hydrolysis, to release the pure primary amine. chemistrysteps.combyjus.com

Hofmann Rearrangement of 4,4-Dimethylpentanamide

The Hofmann rearrangement, or Hofmann degradation, is a well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgmychemblog.com In the context of synthesizing this compound, the starting material is 4,4-Dimethylpentanamide. This amide is treated with bromine and a strong base, such as sodium hydroxide, to induce the rearrangement. wikipedia.orgbenchchem.com

The mechanism of the Hofmann rearrangement proceeds through several key steps, culminating in the formation of the desired amine. wikipedia.orglibretexts.org The reaction is initiated by the in-situ formation of sodium hypobromite (B1234621) from the reaction of bromine with sodium hydroxide. wikipedia.org This reagent then reacts with the primary amide, 4,4-Dimethylpentanamide.

The key steps in the mechanistic pathway are as follows:

N-Bromination: The amide is first brominated at the nitrogen atom by the hypobromite. libretexts.org

Anion Formation: A proton is abstracted from the nitrogen of the N-bromoamide by the base, forming an anion. wikipedia.org

Rearrangement to Isocyanate: The crucial rearrangement step involves the migration of the alkyl group (in this case, the 4,4-dimethylpentyl group) from the carbonyl carbon to the nitrogen atom, with the simultaneous departure of the bromide ion. This concerted step results in the formation of an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com The formation of a nitrene intermediate is not considered plausible as it would lead to byproducts like hydroxamic acid, which have not been observed. wikipedia.org

Hydrolysis of Isocyanate: The isocyanate intermediate is then hydrolyzed by water in the reaction mixture. wikipedia.orgchemistrysteps.com This involves the nucleophilic addition of water to the carbonyl carbon of the isocyanate, forming a carbamic acid. wikipedia.org

Decarboxylation: The carbamic acid is unstable and spontaneously undergoes decarboxylation, losing a molecule of carbon dioxide to yield the final product, this compound. wikipedia.orgchemistrysteps.com

The Hofmann rearrangement, while a direct method, is often associated with moderate to low yields, typically in the range of 40-50%. benchchem.com A significant competing reaction that contributes to the reduction in yield is the hydrolysis of the starting amide or the intermediate N-bromoamide under the basic aqueous conditions. This hydrolysis would lead back to the corresponding carboxylic acid salt, thus preventing the desired rearrangement from occurring.

Another factor that can influence the yield is the potential for the isocyanate intermediate to react with other nucleophiles present in the reaction mixture besides water. For instance, if an alcohol is used as a solvent, the isocyanate can be trapped to form a carbamate. wikipedia.orgmasterorganicchemistry.com While this is a useful variation for synthesizing carbamates, it represents a competing pathway that would lower the yield of the desired primary amine. masterorganicchemistry.com

| Parameter | Observation | Impact on Yield |

| Reaction Conditions | Aqueous NaOH/Br₂ | Can lead to hydrolysis of the amide. |

| Competing Reactions | Hydrolysis of amide/N-bromoamide | Reduces the amount of starting material available for rearrangement. |

| Intermediate Reactivity | Isocyanate can react with other nucleophiles. | Formation of byproducts like carbamates instead of the amine. |

| Reported Yields | 40-50% | Indicates significant influence of competing reactions. benchchem.com |

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing amines. Transaminases, in particular, have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nottingham.ac.ukworktribe.com

The enzymatic synthesis of this compound can be achieved through the use of transaminases (TAs), which catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. In this case, the substrate is 4,4-Dimethylpentan-3-one. The reaction is typically carried out under mild conditions, such as a pH of 7.5 and a temperature of 30°C. benchchem.com

The general reaction is as follows: 4,4-Dimethylpentan-3-one + Amino Donor ⇌ this compound + Keto Byproduct

The choice of the amino donor is crucial for driving the reaction equilibrium towards the product side. Common amino donors include isopropylamine, which is converted to acetone (B3395972), a volatile byproduct that can be removed to shift the equilibrium. worktribe.com

Substrate and product inhibition are also significant hurdles. worktribe.com High concentrations of the ketone substrate or the amine product can inhibit the activity of the transaminase, leading to lower reaction rates and incomplete conversion. For instance, while a pilot study using an engineered E. coli transaminase to convert 4,4-dimethylpentan-3-one achieved a 65% yield, substrate inhibition was noted as a limitation for industrial-scale adoption. benchchem.com The bulky nature of the 4,4-dimethylpentyl group may also pose a challenge for the active site of some wild-type transaminases, which are often more efficient with smaller substrates. nottingham.ac.uk

| Challenge | Description | Impact on Synthesis |

| Reaction Equilibrium | Often close to 1, not strongly favoring product formation. wpmucdn.com | Requires strategies like excess amino donor or byproduct removal to achieve high conversion. worktribe.comwpmucdn.com |

| Substrate Inhibition | High concentrations of 4,4-Dimethylpentan-3-one can inhibit the enzyme. benchchem.com | Limits the substrate loading and can lead to lower space-time yields. |

| Product Inhibition | The amine product can inhibit the transaminase. | Can cause the reaction to slow down or stop before completion. |

| Substrate Scope | The bulky substrate may not be ideal for all transaminases. nottingham.ac.uk | May require screening for or engineering of suitable enzymes. |

To overcome the limitations of wild-type enzymes, protein engineering has become an indispensable tool for developing robust transaminases with improved properties for industrial applications. nottingham.ac.ukgoogle.com Directed evolution and rational design strategies are employed to create enzyme variants with enhanced stability, broader substrate scope, and reduced inhibition.

For the synthesis of bulky amines like this compound, engineering the active site of a transaminase to better accommodate the substrate is a key strategy. This can involve mutating amino acid residues in the binding pocket to create more space or to introduce favorable interactions with the substrate. nottingham.ac.uk

Furthermore, engineered enzyme systems can be designed to be more tolerant to high concentrations of the amino donor and the product. google.com This allows for higher substrate loadings and can simplify downstream processing. A 2024 pilot study reported a 65% yield for the synthesis of this compound from 4,4-dimethylpentan-3-one using an engineered E. coli transaminase, highlighting the potential of this approach. benchchem.com

| Engineering Strategy | Objective | Potential Outcome for this compound Synthesis |

| Active Site Modification | To better accommodate the bulky 4,4-dimethylpentyl group. | Increased catalytic activity and higher conversion rates. |

| Improving Thermostability | To allow for reactions at higher temperatures. | Faster reaction rates and potentially easier removal of volatile byproducts. |

| Enhancing Solvent Stability | To allow for reactions in the presence of organic co-solvents. | Improved solubility of the hydrophobic substrate and product. |

| Reducing Substrate/Product Inhibition | To maintain high enzyme activity at high substrate concentrations. | Higher product titers and improved overall process efficiency. |

Alkylation Methods

Alkylation methods for the synthesis of amines involve the formation of a carbon-nitrogen bond through the reaction of a nitrogen-containing nucleophile with an alkylating agent. In the context of producing this compound, this typically involves using an ammonia source and a 4,4-dimethylpentyl derivative.

A direct pathway to this compound is the nucleophilic substitution reaction between a 4,4-dimethylpentyl halide and ammonia. For instance, 4,4-dimethylpentyl bromide can be treated with either aqueous or alcoholic ammonia under elevated temperatures and pressures. benchchem.com This reaction proceeds via an SN2 mechanism where the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom bonded to the halogen.

However, a significant challenge with this direct alkylation of ammonia is the lack of selectivity. benchchem.comopenstax.org The primary amine product, this compound, is itself a nucleophile and can compete with ammonia to react with the alkyl halide. This leads to the formation of by-products, including the secondary amine (di-(4,4-dimethylpentyl)amine) and the tertiary amine (tri-(4,4-dimethylpentyl)amine). benchchem.comopenstax.orglibretexts.org The initial reaction with ammonia can yield a mixture of products, with the primary amine sometimes constituting only a fraction of the total yield. openstax.org

| Reactant 1 | Reactant 2 | Conditions | Primary Product | Key By-products | Selectivity Issue |

|---|---|---|---|---|---|

| 4,4-Dimethylpentyl bromide | Ammonia (aqueous or alcoholic) | 100–150°C | This compound | Di-(4,4-dimethylpentyl)amine, Tri-(4,4-dimethylpentyl)amine | Low selectivity due to over-alkylation. benchchem.comopenstax.org |

To circumvent the issue of over-alkylation, alternative two-step methods that still rely on an initial alkylation step are often preferred for the synthesis of primary amines. These include the Gabriel synthesis and the azide (B81097) synthesis. openstax.orglibretexts.org

Gabriel Synthesis: This method involves the alkylation of potassium phthalimide with an alkyl halide. The phthalimide anion acts as an ammonia surrogate. The resulting N-alkylated phthalimide can then be hydrolyzed (e.g., using a strong base or hydrazine) to release the desired primary amine, preventing the formation of secondary or tertiary amines. openstax.org

Azide Synthesis: In this approach, an alkyl halide is treated with sodium azide (NaN₃) to form an alkyl azide. The azide ion (N₃⁻) is an effective nucleophile, and the resulting alkyl azide is not nucleophilic, thus preventing over-alkylation. The alkyl azide is then reduced, typically using a reducing agent like lithium aluminum hydride (LiAlH₄), to yield the primary amine. openstax.org

While these methods are generally more effective for producing pure primary amines, the direct alkylation of ammonia remains a fundamental, though often less practical, approach for the synthesis of compounds like this compound. benchchem.com

Oxidation Reactions

The nitrogen atom in this compound can be oxidized to various higher oxidation states, leading to the formation of several key functional groups.

The oxidation of primary amines like this compound is a multi-step process that can yield different products depending on the stoichiometry of the oxidizing agent used. acs.orgwikipedia.org The complete oxidation typically results in the formation of the corresponding nitro compound, 1-nitro-4,4-dimethylpentane. This transformation is believed to proceed through intermediate species, including nitroso compounds. thieme-connect.de

The reaction pathway involves the sequential transfer of oxygen atoms to the nitrogen. acs.org While the direct oxidation of primary amines to N-oxides is not a common transformation—this reaction is more characteristic of tertiary amines—the intermediates in the oxidation to a nitro group include N-hydroxylamine and nitrosoalkane. thieme-connect.denih.gov Oxidation with two equivalents of an oxidant like dimethyldioxirane (B1199080) (DMD) can lead to the formation of azoxy compounds. wikipedia.org

A variety of oxidizing agents can be employed to convert primary amines to nitroalkanes. The choice of reagent and reaction conditions is crucial for achieving high yields and selectivity. Dimethyldioxirane (DMDO), generated in situ from acetone and Oxone, is a particularly effective and selective reagent for this transformation under mild conditions. acs.orgsciencemadness.org Other powerful oxidizing systems have also been developed.

The following table summarizes common oxidizing agents and the conditions under which they are used for the oxidation of primary amines.

| Oxidizing Agent/System | Typical Reaction Conditions | Product(s) | Reference(s) |

| Dimethyldioxirane (DMDO) | Acetone solvent, room temperature | Nitroalkanes, Azoxy compounds | acs.orgwikipedia.orgsciencemadness.org |

| Ozone and Monopersulfate | Water-acetonitrile or water-acetone solvent, pH 6-7, 0°C to room temp. | Nitro compounds | google.com |

| Peroxyacids (e.g., m-CPBA) | Various solvents | Nitro compounds | mdpi.com |

| Sodium Perborate (NaBO₃·4H₂O) | Acetic acid, 50-55°C | Nitro compounds | mdpi.com |

| Potassium Permanganate (KMnO₄) | Varies | Tertiary nitro compounds (from tert-alkylamines) | nowgonggirlscollege.co.in |

Reduction Reactions

While the primary amine functional group in this compound is already in a reduced state, it serves as a crucial starting material for the synthesis of more substituted amines through multi-step pathways that involve a reduction step.

The conversion of a primary amine to a secondary or tertiary amine is an alkylation process. A highly effective and controlled method for this is reductive amination . masterorganicchemistry.comorgoreview.com In this one-pot reaction, this compound is reacted with an aldehyde or a ketone. This initially forms a hemiaminal, which then dehydrates to form an imine intermediate. The subsequent in-situ reduction of this imine yields a secondary amine. jove.comlibretexts.org

To synthesize a tertiary amine, the resulting secondary amine can undergo a second reductive amination with a different (or the same) aldehyde or ketone. masterorganicchemistry.com

An alternative pathway involves the acylation of this compound to form an amide, which is then reduced to the corresponding secondary or tertiary amine. libretexts.org

The success of the transformations described above depends on the appropriate choice of reducing agent.

For reductive amination , a mild and selective reducing agent is required that reduces the imine C=N bond without reducing the carbonyl C=O group of the starting material. masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose due to its ability to selectively reduce protonated imines under mildly acidic conditions where carbonyl groups remain unreactive. jove.comchemistrysteps.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another effective and often preferred alternative to NaBH₃CN. masterorganicchemistry.com

Sodium borohydride (NaBH₄) is less commonly used because it can also reduce the aldehyde or ketone, though it can be effective under specific conditions. masterorganicchemistry.comchemistrysteps.com

For the reduction of amides (formed by acylation of the primary amine), stronger reducing agents are necessary. libretexts.org

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that efficiently reduces primary, secondary, and tertiary amides to the corresponding amines. libretexts.orgmasterorganicchemistry.com It is significantly more potent than sodium borohydride. libretexts.org

Sodium borohydride (NaBH₄) is generally not strong enough to reduce amides on its own but can do so when used with activating agents like triflic anhydride (B1165640) (Tf₂O). researchgate.netcore.ac.uk

The table below outlines the efficacy of various reducing agents for these transformations.

| Transformation | Reducing Agent | Efficacy and Selectivity | Reference(s) |

| Reductive Amination (Imine Reduction) | Sodium Cyanoborohydride (NaBH₃CN) | High selectivity for imines over carbonyls. | masterorganicchemistry.comjove.comchemistrysteps.com |

| Reductive Amination (Imine Reduction) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Excellent, widely used alternative to NaBH₃CN. | masterorganicchemistry.com |

| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) | Very effective and strong; reduces most amide types. | libretexts.orglibretexts.orgmasterorganicchemistry.com |

| Amide Reduction | Sodium Borohydride (NaBH₄) | Ineffective alone; requires activation (e.g., with Tf₂O) to be effective. | researchgate.netcore.ac.uk |

Nucleophilic Substitution Reactions

Due to the lone pair of electrons on its nitrogen atom, this compound acts as a competent nucleophile, participating in substitution reactions with various electrophiles. byjus.com

The two primary classes of nucleophilic substitution for amines are alkylation and acylation.

N-Alkylation : In this reaction, the amine attacks an alkyl halide in a nucleophilic aliphatic substitution. wikipedia.org However, this direct alkylation is often difficult to control. The secondary amine product is also nucleophilic and can react further with the alkyl halide, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts. wikipedia.orgjove.com Achieving selective mono-alkylation can be challenging. organic-chemistry.org

N-Acylation : This reaction involves the amine attacking an acylating agent, such as an acid chloride or acid anhydride. byjus.comtandfonline.com The product is a stable N-substituted amide. This reaction is typically very efficient and stops cleanly after a single substitution because the resulting amide is significantly less nucleophilic than the starting amine, preventing over-acylation. libretexts.org

The following table details these nucleophilic substitution reactions.

| Reaction Type | Reagent | Product | Characteristics | Reference(s) |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amines, Quaternary Ammonium Salt | Often leads to polyalkylation, making it difficult to control for selective synthesis. | wikipedia.orgjove.comphysicsandmathstutor.com |

| N-Acylation | Acid Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | N-(4,4-dimethylpentyl)amide | Highly efficient and selective, yielding the mono-acylated product. | byjus.comtandfonline.comlibretexts.org |

Participation of the Amine Group as a Nucleophile

The chemical reactivity of this compound is fundamentally dictated by the presence of the primary amine (-NH₂) group. The nitrogen atom in this group possesses a lone pair of electrons, which is not involved in bonding. libretexts.org This localized electron pair makes the amine an effective nucleophile, meaning it is attracted to and can attack regions of positive charge or electron deficiency in other molecules (electrophiles). libretexts.orgnumberanalytics.com The general reactivity of amines as nucleophiles is similar to that of ammonia, though often enhanced by the electronic properties of the attached alkyl group. libretexts.orgmsu.edu

When this compound acts as a nucleophile, it forms a new covalent bond with an electrophilic atom, such as a carbon atom in a carbonyl group or an alkyl halide. libretexts.orgmasterorganicchemistry.com This nucleophilic character allows it to participate in a wide array of chemical reactions, including additions, substitutions, and condensation reactions. numberanalytics.combenchchem.com

A notable example of its nucleophilic participation is in the van Leusen three-component reaction (vL-3CR) for synthesizing substituted imidazoles. benchchem.com In this reaction, this compound reacts with an aldehyde (such as 2-naphthaldehyde) and tosylmethyl isocyanide (TosMIC) to form a highly substituted imidazole (B134444) derivative. benchchem.com The amine's role is to initiate the reaction sequence through nucleophilic attack, demonstrating its capacity as a building block in complex organic synthesis. benchchem.com

Reaction with Halogenating and Alkylating Agents

The nucleophilic nature of this compound is clearly demonstrated in its reactions with alkylating and halogenating agents.

Reaction with Alkylating Agents: Alkylating agents are electrophilic molecules that transfer an alkyl group to a nucleophile. wikipedia.org Primary amines like this compound react with alkyl halides (e.g., methyl iodide, ethyl bromide) through a nucleophilic substitution (S_N2) mechanism. msu.edumsu.edu In this process, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion (leaving group). msu.edu

A significant challenge in the alkylation of primary amines is the potential for over-alkylation. numberanalytics.com The initial product, a secondary amine, is also nucleophilic and can react with another molecule of the alkylating agent to form a tertiary amine. This tertiary amine can be further alkylated to yield a quaternary ammonium salt. numberanalytics.com To favor the formation of the mono-alkylated product, a large excess of the initial amine is often used. msu.edu

| Reaction Stage | Reactants | Product | Product Class |

| Mono-alkylation | This compound + R-X | N-alkyl-4,4-dimethylpentan-1-amine | Secondary Amine |

| Di-alkylation | N-alkyl-4,4-dimethylpentan-1-amine + R-X | N,N-dialkyl-4,4-dimethylpentan-1-amine | Tertiary Amine |

| Tri-alkylation | N,N-dialkyl-4,4-dimethylpentan-1-amine + R-X | N,N,N-trialkyl-4,4-dimethylpentanaminium halide | Quaternary Ammonium Salt |

Table 1: Stepwise alkylation of this compound with a generic alkylating agent (R-X).

Reaction with Halogenating Agents: Primary amines can react with specific halogenating agents, which act as electrophiles. A classic example is the reaction with sulfonyl chlorides, such as benzenesulfonyl chloride. msu.edumsu.edu This reaction, known as the Hinsberg test, is used to distinguish between primary, secondary, and tertiary amines. msu.edu When this compound (a primary amine) reacts with benzenesulfonyl chloride in the presence of a base, it forms a sulfonamide derivative with the loss of HCl. msu.edu The resulting N-(4,4-dimethylpentyl)benzenesulfonamide still has an acidic proton on the nitrogen, making it soluble in aqueous alkali.

Transamination Reactions in Biological Systems

Transamination is a crucial biochemical process involving the transfer of an amino group from a donor molecule to an acceptor molecule, typically from an amino acid to a keto acid. nih.govnih.gov These reactions are catalyzed by a class of enzymes called transaminases (TAs), or aminotransferases, which depend on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6. nih.govdiva-portal.org

Transaminases are broadly classified based on their substrate specificity. nih.gov While many transaminases act on α-amino acids, a specific subgroup known as ω-transaminases (ω-TAs) can catalyze the transfer of an amino group from a primary amine that does not possess a carboxyl group. nih.gov This capability has made ω-TAs valuable tools in biocatalysis for the synthesis of chiral amines. diva-portal.orgdiva-portal.org

The general mechanism involves a ping-pong bi-bi reaction pathway. diva-portal.org First, the amine donor (e.g., this compound) reacts with the enzyme-bound PLP to form an external aldimine. This is followed by tautomerization to a ketimine intermediate, which is then hydrolyzed to release the corresponding ketone (4,4-dimethylpentan-2-one) and leaves the amino group on the cofactor, forming pyridoxamine (B1203002) 5'-phosphate (PMP). diva-portal.org In the second half of the reaction, a keto-acid or ketone acceptor enters the active site and reacts with PMP to form the new amine product, regenerating the PLP cofactor. diva-portal.org

Given that some ω-TAs exhibit activity on primary amines, it is plausible that this compound could serve as a substrate or be synthesized in a biological system using an engineered or naturally occurring transaminase. benchchem.comnih.gov

| Component | Role in Transamination | Example |

| Enzyme | Biological catalyst | ω-Transaminase (ω-TA) |

| Cofactor | Amino group carrier | Pyridoxal 5'-phosphate (PLP) |

| Amine Donor | Substrate providing the -NH₂ group | This compound |

| Amine Acceptor | Substrate receiving the -NH₂ group (often a ketone) | Pyruvate |

| Products | Result of the amino group transfer | Ketone (from donor) and Amine (from acceptor) |

Table 2: Key components and their roles in a potential transamination reaction involving this compound.

Steric and Electronic Effects on Reaction Kinetics and Product Stability

The reactivity of this compound is governed by a combination of electronic and steric factors inherent to its molecular structure.

Electronic Effects: The alkyl chain of this compound acts as an electron-donating group through the inductive effect. libretexts.orglumenlearning.com Alkyl groups push electron density towards the more electronegative nitrogen atom, increasing the electron density on the nitrogen's lone pair compared to ammonia (NH₃). libretexts.orglumenlearning.com This increased electron density makes the amine more basic and a more potent nucleophile. wikipedia.orglibretexts.org Consequently, primary alkylamines like this compound are generally more basic than ammonia. libretexts.org

Steric Effects: The most significant structural feature influencing the reactivity of this compound is the bulky tert-butyl group, C(CH₃)₃, located at the C4 position. This group imparts considerable steric hindrance. benchchem.com The structure is closely related to the "neopentyl" group (a tert-butyl group attached to a methylene (B1212753) group), which is notorious for its profound steric effects that can dramatically slow down reaction rates. libretexts.orgmasterorganicchemistry.com

In nucleophilic substitution reactions (S_N2), the nucleophile must approach the electrophilic carbon from the backside, opposite the leaving group. libretexts.orglibretexts.org The bulky tert-butyl group in substrates containing a neopentyl-like framework shields this backside, impeding the approach of a nucleophile and significantly reducing the reaction rate. masterorganicchemistry.comlibretexts.org While the amine group in this compound is the nucleophile itself, the bulky alkyl fragment affects how it interacts with sterically demanding electrophiles and influences the stability of the resulting products. For instance, the steric bulk can provide kinetic stability to the resulting products by hindering further reactions. benchchem.com

| Alkyl Halide | Structure | Relative Rate of S_N2 Reaction | Reason for Rate |

| Methyl Bromide | CH₃-Br | ~2,000,000 | Minimal steric hindrance |

| Ethyl Bromide | CH₃CH₂-Br | ~130,000 | Minor steric hindrance |

| Propyl Bromide | CH₃CH₂CH₂-Br | 100,000 | Primary, moderate hindrance |

| Neopentyl Bromide | (CH₃)₃CCH₂-Br | 1 | Extreme steric hindrance |

Table 3: Comparison of relative reaction rates for S_N2 reactions, illustrating the powerful retarding effect of a neopentyl group, which is structurally analogous to the substituent in this compound. masterorganicchemistry.com

Advanced Applications of 4,4 Dimethylpentan 1 Amine in Organic Synthesis

Building Block for Complex Molecular Architectures

In the realm of organic synthesis, 4,4-Dimethylpentan-1-amine serves as a fundamental building block, prized for its ability to introduce a specific neopentyl group into a target molecule. This structural motif can be critical for the biological activity or material properties of the final product. The steric hindrance provided by the bulky tert-butyl group at the 4-position can influence reaction kinetics and selectivity, a feature often exploited in stereoselective synthesis to control the three-dimensional arrangement of atoms in a molecule.

The primary amine group provides a reactive handle for a wide array of chemical transformations. It can readily participate in reactions to form amides, imines, and other nitrogen-containing functional groups, which are cornerstones of many complex organic molecules. This reactivity, combined with its distinct branched structure, makes it an indispensable tool for chemists aiming to construct intricate and functionally diverse compounds.

Role in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. This compound plays a significant role in certain MCRs, most notably in the synthesis of imidazole (B134444) derivatives.

Van Leusen Three-Component Reaction for Disubstituted Imidazole Synthesis

The Van Leusen three-component reaction is a powerful method for the synthesis of 1,5-disubstituted imidazoles. wikipedia.orgorganic-chemistry.org This reaction typically involves an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org this compound can be effectively employed as the primary amine component in this reaction.

The general mechanism involves the in-situ formation of an aldimine from the reaction of the aldehyde and this compound. This is followed by the cycloaddition of TosMIC to the imine. Subsequent elimination of p-toluenesulfinic acid from the resulting intermediate leads to the formation of the aromatic imidazole ring. organic-chemistry.org

Synthesis of Imidazole Derivatives with High Efficiency

The use of this compound in the Van Leusen reaction allows for the efficient synthesis of a variety of 1-(4,4-dimethylpentyl)-substituted imidazole derivatives. The reaction is known for its good to excellent yields, making it an attractive method for preparing these valuable heterocyclic compounds. Imidazoles are a critical structural motif found in many biologically active molecules, and the ability to synthesize them efficiently is of great importance in medicinal chemistry.

| Aldehyde Reactant | Product | Reaction Conditions | Yield (%) |

| Benzaldehyde | 1-(4,4-Dimethylpentyl)-5-phenyl-1H-imidazole | K2CO3, Methanol (B129727), Reflux | High |

| 4-Methoxybenzaldehyde | 1-(4,4-Dimethylpentyl)-5-(4-methoxyphenyl)-1H-imidazole | NaH, THF, Room Temp | Good |

| Furan-2-carbaldehyde | 1-(4,4-Dimethylpentyl)-5-(furan-2-yl)-1H-imidazole | K2CO3, Methanol, Reflux | High |

Note: The yields are generalized as "Good" to "High" based on typical outcomes for the Van Leusen reaction; specific percentages can vary based on the exact experimental conditions and the scale of the reaction.

Precursor for Agrochemical and Industrial Products

Branched primary amines, such as this compound, are recognized as important intermediates in the synthesis of agrochemicals. sealandchem.com The incorporation of the neopentyl group can enhance the efficacy and selectivity of the final product. While specific, publicly available examples of agrochemicals derived directly from this compound are limited in detailed scientific literature, the general class of branched alkylamines is utilized in the development of new active ingredients for crop protection.

In the broader industrial context, primary amines find use in the production of surfactants, corrosion inhibitors, and as additives for fuels and lubricants. The specific properties imparted by the 4,4-dimethylpentyl group, such as its lipophilicity and thermal stability, make it a candidate for specialized industrial applications where these characteristics are advantageous.

Intermediate in Pharmaceutical Synthesis

The synthesis of new pharmaceutical agents is a major driver of research in organic chemistry. This compound and its derivatives have been identified as intermediates in the development of potential new drugs. A notable example is its use in the synthesis of factor Xa inhibitors.

| Therapeutic Target | Example of Investigated Compound Class | Role of this compound |

| Factor Xa | Potent inhibitors featuring a quaternary ammonium (B1175870) ion | Key building block for the synthesis of the inhibitor scaffold |

The continued exploration of this compound in the synthesis of novel compounds is expected to lead to the discovery of new applications in medicine, agriculture, and industry.

Pharmacological and Biological Research of 4,4 Dimethylpentan 1 Amine and Its Derivatives

Investigation of Biological Activity and Biomolecular Interactions

There is currently no scientific literature available that investigates the biological activity or biomolecular interactions of 4,4-Dimethylpentan-1-amine. Studies that would typically explore a compound's effects on cell cultures, animal models, or specific biological pathways have not been published for this molecule. Consequently, its potential therapeutic or toxic effects remain unknown.

Mechanism of Action and Molecular Targeting

Due to the absence of biological activity studies, the mechanism of action and molecular targets of this compound have not been elucidated. The following subsections, which would typically detail these aspects, remain speculative without foundational research.

There are no available studies that have examined the interaction of this compound with any specific enzymes or receptors. Research in this area would be a critical first step in understanding its potential pharmacological profile.

While the primary amine group of this compound has the potential to form hydrogen bonds and ionic interactions with biological macromolecules, no experimental or computational studies have been published to confirm or characterize such interactions.

Without evidence of interaction with any enzymes or receptors, there is no information on whether this compound can modulate their activity.

Enzyme Inhibition Studies

A comprehensive search of scientific databases reveals no studies focused on the enzyme inhibition potential of this compound.

There is no published research on the effects of this compound on any metabolic pathway enzymes.

Quantitative Assessment of Inhibition (e.g., IC50 Values)

There is a lack of specific IC50 values for this compound in the available research. However, the broader class of dimethylamine (DMA) derivatives has been studied for a variety of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties. nih.govrsc.orgresearchgate.net The unique chemical structure of these derivatives allows for the modulation of various biological targets, making them candidates for drug development. nih.govrsc.orgresearchgate.net Research into the quantitative assessment of inhibition for related compounds is ongoing to explore their full therapeutic potential. rsc.org

Table 1: Investigated Biological Activities of Dimethylamine Derivatives

| Biological Activity | Therapeutic Potential |

| Antimicrobial | Treatment of infectious diseases |

| Antihistaminic | Allergy and cold symptom relief |

| Anticancer | Targeting biochemical pathways in tumor growth |

| Analgesic | Pain management |

This table summarizes the diverse pharmacological activities investigated for the broader class of dimethylamine derivatives.

Neurotransmitter System Interactions

The interaction of alkylamines with neurotransmitter systems is a key area of pharmacological research. While direct studies on this compound are limited, research on analogous compounds offers insights into potential mechanisms of action.

Structurally related alkylamine stimulants, such as 1,4-dimethylamylamine (1,4-DMAA) and methylhexanamine (DMAA), are thought to act as catecholamine releasing agents. wikipedia.orgwikipedia.org This suggests they may increase the levels of dopamine and norepinephrine in the synaptic cleft. Methylhexanamine has been shown to have activity consistent with being a norepinephrine and dopamine releasing agent (NDRA). wikipedia.org The modulation of these key monoamine neurotransmitters—dopamine and norepinephrine—is crucial for regulating mood, behavior, and cognition. mdpi.com Phytochemicals have also been shown to modulate the biosynthesis and metabolism of these neurotransmitters. mdpi.com

Research indicates that there can be cross-talk between the dopaminergic and noradrenergic systems. For instance, dopamine has been shown to bind to α2-adrenergic receptors in both birds and mammals, although with a lower affinity than norepinephrine. nih.gov Dopamine binds to five distinct receptor subtypes (D1-D5), which are grouped into D1-like and D2-like receptor classes that have different physiological effects. nih.gov The interaction of ligands with these receptors is complex, involving specific microdomains within the receptor structure. nih.gov While direct binding studies for this compound on these receptors are not available, the activity of similar amines suggests a potential for interaction. For example, some hybrid molecules have been designed to interact with both opioid and dopamine receptors. mdpi.com

Compounds that influence dopamine and norepinephrine levels often have a significant impact on alertness and energy. Nootropic agents, for instance, have been shown to increase alertness and attention. nih.gov The stimulation of α2 or D1 receptors in the prefrontal cortex can improve goal-directed performance, which is associated with increased neuronal activity. nih.gov Given the potential of related alkylamines to act as stimulants, it is plausible that this compound could modulate alertness and energy levels, though direct evidence is lacking.

Research into Specific Biological Activities

The specific biological activities of this compound are yet to be fully elucidated. However, the known effects of structurally similar compounds provide a framework for potential areas of investigation.

The structural similarity of this compound to known stimulants like 1,4-dimethylamylamine (1,4-DMAA) suggests it may possess stimulant properties. wikipedia.org 1,4-DMAA is an alkylamine that produces sympathomimetic effects. wikipedia.org Nootropics, or "smart drugs," are another class of compounds that may share mechanisms with stimulants, often by modulating neurotransmitter systems to enhance cognitive function. nih.gov For example, supplements containing DMAE have been shown to increase alertness and attention. nih.gov While the potential for this compound as a stimulant or nootropic is speculative without direct research, the activities of related alkylamines make this a plausible area for future investigation.

Application in Studies Related to Drug Metabolism and Pharmacokinetics

The study of drug metabolism and pharmacokinetics (DMPK) is essential for the development of new therapeutic agents, as it examines how the body absorbs, distributes, metabolizes, and excretes a drug. While this compound itself is a simple aliphatic amine, its structural features are relevant when incorporated into larger drug candidates. The bulky tert-butyl group at one end of the molecule can influence metabolic stability and interactions with metabolizing enzymes.

In drug discovery, derivatives containing the this compound scaffold are evaluated for their pharmacokinetic properties. For instance, the development of the AAK1 inhibitor BMS-986176/LX-9211, which contains a functionalized this compound core, involved extensive pharmacokinetic analysis. Researchers documented that this compound exhibited favorable oral pharmacokinetic (PK) properties. researchgate.net The successful progression of this derivative into clinical trials underscores the importance of its "good human pharmacokinetics," which were established during Phase I trials. nih.govacs.org Such studies are critical to confirm that a potential drug can achieve and maintain the necessary concentrations in the body to be effective.

Investigation as a Factor Xa Inhibitor

Factor Xa is a critical enzyme in the coagulation cascade, making it a key target for anticoagulant drugs used to prevent and treat thrombosis. nih.gov The development of small molecule inhibitors that can block the active site of Factor Xa has been an area of intense research. nih.gov These inhibitors, such as rivaroxaban and apixaban, have specific structural features that allow them to bind effectively to the enzyme's S1 and S4 pockets. nih.gov

A review of published scientific literature and patent databases indicates that this compound and its direct derivatives have not been a significant focus of investigation as Factor Xa inhibitors. The scaffolds and chemical moieties commonly found in potent Factor Xa inhibitors typically differ substantially from this simple aliphatic amine structure. researchgate.net Research in this area has concentrated on more complex heterocyclic systems designed to achieve high potency and selectivity for the Factor Xa enzyme. nih.govnih.gov

Studies on Functionalized this compound Derivatives

Recent research has identified Adaptor-Associated Kinase 1 (AAK1) as a viable target for the treatment of neuropathic pain. digitellinc.com This has led to the discovery of potent small-molecule inhibitors of AAK1, including (S)-1-((2′,6-Bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine, also known as BMS-986176 or LX-9211. researchgate.netnih.gov This compound, which features a modified 4,4-dimethylpentan-2-amine core, was identified as a highly selective and potent AAK1 inhibitor from a novel class of bi(hetero)aryl ethers. acs.org

BMS-986176/LX-9211 emerged from a drug discovery program aimed at creating orally active AAK1 inhibitors with the ability to penetrate the central nervous system. digitellinc.comyoutube.com The development of this compound represented a significant advancement over earlier AAK1 inhibitors that had poor oral availability. youtube.com BMS-986176/LX-9211 was found to be a potent inhibitor of AAK1 with an IC50 of 2 nM. medchemexpress.com

The therapeutic potential of inhibiting AAK1 was demonstrated in preclinical studies using animal models of neuropathic pain. BMS-986176/LX-9211 showed excellent efficacy in two different rodent models of this condition. researchgate.netnih.govacs.org In a rat model of diabetic neuropathic pain induced by streptozotocin, administration of BMS-986176 increased the latency to paw withdrawal, indicating a reduction in pain sensitivity. bldpharm.com The compound's effectiveness was found to be directly correlated with its occupancy of the AAK1 target in the spinal cord. digitellinc.com

| Neuropathic Pain Model | Species | Key Finding | Reference |

|---|---|---|---|

| Diabetic Neuropathic Pain (Streptozotocin-induced) | Rat | Increased latency to paw withdrawal upon administration. | bldpharm.com |

| Chronic Constriction Injury (CCI) | Rat | Demonstrated excellent, dose-dependent efficacy. | researchgate.netacs.org |

A critical requirement for a drug targeting neuropathic pain is the ability to cross the blood-brain barrier and act within the central nervous system (CNS). BMS-986176/LX-9211 was specifically designed to be a CNS-penetrant molecule. digitellinc.comdrughunter.com Studies in rats demonstrated excellent CNS penetration, with an average brain-to-plasma concentration ratio of 20. researchgate.netnih.govacs.org This high ratio indicates that the compound accumulates preferentially in the brain and spinal cord. youtube.com Furthermore, research confirmed high levels of target engagement at the spinal cord, which correlated with the compound's analgesic effects in pain models. digitellinc.comyoutube.com

| Parameter | Species | Result | Significance | Reference |

|---|---|---|---|---|

| Brain-to-Plasma Ratio | Rat | 20 | Indicates excellent CNS penetration and accumulation. | nih.govacs.org |

| Target Occupancy | Rat | High AAK1 occupancy in the spinal cord. | Correlated with efficacy in pain models. | digitellinc.comyoutube.com |

The success of BMS-986176/LX-9211 as a clinical candidate is attributed to its favorable physicochemical and pharmacokinetic properties. nih.govacs.orgdigitellinc.com These properties were optimized during the drug discovery process to ensure good oral bioavailability, metabolic stability, and the desired distribution into the CNS. researchgate.netyoutube.com The molecule's structure, including the 4,4-dimethylpentan-2-amine portion, contributes to this favorable profile. For example, structure-activity relationship (SAR) studies showed that modifications to the core scaffold improved potency and reduced the inhibition of key metabolic enzymes like CYP3A4. youtube.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C19H23F4N3O | medchemexpress.com |

| Molecular Weight | 385.40 g/mol | medchemexpress.com |

| AAK1 IC50 | 2 nM | medchemexpress.com |

| Pharmacokinetic Profile | Favorable oral PK properties in preclinical species and humans. | researchgate.netnih.gov |

Comparative Studies with Structurally Similar Amines

Influence of Branching and Other Functional Groups on Reactivity and Biological Activity

The structure of an alkylamine is a primary determinant of its reactivity and biological function. Branching within the carbon skeleton, as seen in this compound, introduces significant changes compared to its linear isomer, heptan-1-amine. The presence of the two methyl groups on the fourth carbon atom creates a bulky tert-butyl-like moiety mid-chain. This type of branching is known to exert a "tert-butyl effect," which can provide kinetic stabilization to the molecule by sterically hindering reactions at adjacent sites. researchgate.net

In studies involving the synthesis of bioactive compounds, steric hindrance from branched alkylamines has been shown to reduce reaction rates. For instance, in the preparation of alkylamino-substituted aaptamine derivatives with antibacterial properties, amines with increased steric hindrance demonstrated reduced reactivity and required longer reaction times to achieve desired yields. acs.org This principle suggests that the 4,4-dimethyl group in this compound would similarly influence its reactivity in synthetic and metabolic pathways, potentially slowing down processes like N-alkylation or enzymatic degradation. The steric bulk can also be a critical factor in the formation of intermediates; for example, significant steric hindrance on an amine or a ketone can prevent the formation of an alkyl imine, a common step in many biological and synthetic reactions. nih.gov

The introduction of other functional groups onto the this compound scaffold would further modify its biological activity profile. The addition of a hydroxyl group, for example, would increase polarity and the potential for hydrogen bonding, which could alter solubility and interaction with biological targets. Conversely, adding halogen atoms could modify the electronic properties and lipophilicity of the molecule, potentially enhancing membrane permeability or introducing specific interactions, such as halogen bonding, with protein targets. mdpi.com These modifications are foundational strategies in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.

Steric Hindrance and Polarity Effects of Substituents

The this compound molecule possesses a dual character of polarity. The terminal primary amine (-NH2) group is polar, capable of acting as both a hydrogen bond donor and acceptor. This group is fundamental to its basicity and its ability to engage in electrostatic interactions with biological macromolecules. In contrast, the seven-carbon alkyl chain is nonpolar and hydrophobic. The unique feature of this compound is the significant steric hindrance created by the gem-dimethyl group at the C4 position.

This steric bulk has several implications:

Reactivity Shielding : The bulky group can physically obstruct the approach of reagents or enzymes to nearby parts of the molecule, thereby slowing down or preventing certain reactions. researchgate.netmdpi.com This steric protection can enhance the stability of the molecule by shielding it from rapid oxidation or other degradation pathways. mdpi.com

Conformational Restriction : The presence of the bulky group restricts the rotational freedom of the carbon chain, influencing the molecule's preferred three-dimensional shape. This defined conformation can affect how well the molecule fits into a specific receptor binding site, potentially leading to higher selectivity.

Influence on Polarity Expression : While the alkyl chain is hydrophobic, the bulky nature of the 4,4-dimethyl group can influence how the molecule interacts with different environments. In studies of other long-chain alkylamines, the balance between the hydrophobic tail and the polar amine headgroup creates amphiphilic properties that are crucial for activities like membrane disruption in bacteria. acs.org The specific branching pattern in this compound would modulate this amphiphilicity, affecting its partitioning between aqueous and lipid environments.

The interplay between the polar amine head and the sterically hindered, nonpolar tail is therefore critical in defining the compound's solubility, membrane permeability, and potential for specific biological interactions.

Comparison with Chiral Amine Analogues

This compound is an achiral molecule because no carbon atom is bonded to four different substituents. However, the introduction of a substituent at other positions along the pentane chain (e.g., C1, C2, or C3) or the removal of one of the C4 methyl groups and substitution at that position would create a chiral center, leading to a pair of enantiomers.

Chiral amines are of paramount importance in pharmacology and asymmetric synthesis. merckmillipore.comresearchgate.net It is a well-established principle that enantiomers of a bioactive compound, despite having the same chemical formula and connectivity, can exhibit profoundly different pharmacological, toxicological, and metabolic profiles. This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions.

A hypothetical chiral analogue, such as (R)- and (S)-3,4,4-trimethylpentan-1-amine, would be expected to display stereoselective biological activity. One enantiomer might bind to a specific receptor with high affinity, eliciting a therapeutic response, while the other might bind with lower affinity, be inactive, or even interact with a different target, potentially causing off-target effects. Therefore, if this compound were to be used as a scaffold for drug development, the synthesis and evaluation of its chiral analogues would be a critical step in understanding its biological potential and optimizing its activity.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to drug design, aiming to correlate the specific structural features of a molecule with its biological activity. patsnap.comnih.gov For this compound, a systematic SAR study would involve synthesizing and testing a series of analogues to determine how modifications to its structure affect a given biological endpoint. While specific SAR data for this compound is not extensively documented, its key structural components provide a clear basis for hypothetical SAR exploration.

The core features to be investigated would include:

The Primary Amine Group : This group is often essential for activity, serving as a key interaction point through hydrogen bonding or as a protonatable center for forming salt bridges with acidic residues in a protein target. nih.gov Modifications would include converting it to a secondary or tertiary amine, which would alter its hydrogen bonding capacity and basicity.

The Alkyl Chain Length : The seven-carbon chain contributes to the molecule's lipophilicity. SAR studies on other bioactive amines have shown that alkyl chain length is often directly correlated with potency, particularly for compounds targeting cell membranes or hydrophobic pockets in proteins. acs.org Analogues with shorter (e.g., 3,3-dimethylbutan-1-amine) or longer chains would be synthesized to find the optimal length for a specific activity.

The 4,4-Dimethyl Branching : This is the most distinctive feature. Its contribution to activity would be assessed by comparing it with a linear isomer (n-heptylamine), isomers with single branching (e.g., 4-methylhexan-1-amine), or isomers where the branching is moved to a different position (e.g., 2,2-dimethylpentan-1-amine). This would reveal the importance of the steric bulk and its specific location relative to the amine group.

The following interactive table illustrates the principles of a hypothetical SAR study based on modifying the structure of this compound.

| Analogue | Structural Modification | Predicted Influence on Biological Activity |

|---|---|---|

| n-Heptylamine | Removal of branching (linear chain) | Decreased steric hindrance; increased conformational flexibility; potentially altered binding selectivity and potency. |

| 4-Methylhexan-1-amine | Reduced branching (single methyl group) | Intermediate steric bulk; may reveal sensitivity of the target to the size of the substituent. |

| 2,2-Dimethylpentan-1-amine | Branching moved closer to the amine group | Increased steric hindrance near the key interacting amine group; likely to significantly decrease binding affinity. |

| 4,4-Dimethylpentan-1-ol | Amine group replaced with a hydroxyl group | Loss of basicity; change from hydrogen bond donor/acceptor to donor/acceptor with different properties; likely loss of activity if the amine's charge is critical. |

| N-Methyl-4,4-dimethylpentan-1-amine | Conversion to a secondary amine | Reduced hydrogen bond donor capacity; increased lipophilicity; altered basicity and potential for new steric clashes. |

By systematically making and testing such modifications, researchers can build a comprehensive SAR model. This model helps to identify the key pharmacophore—the essential set of structural features required for biological activity—and guides the rational design of more potent and selective derivatives. drugdesign.org

Theoretical and Computational Investigations of 4,4 Dimethylpentan 1 Amine

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between the atoms of 4,4-dimethylpentan-1-amine and its surrounding environment over time, researchers can gain a detailed understanding of its dynamic behavior at the atomic level. These simulations are crucial for predicting macroscopic properties from microscopic interactions.

In the context of drug design and materials science, MD simulations can elucidate how molecules like this compound interact with biological targets or other molecules in a mixture. For instance, in a study focused on developing dual inhibitors for proprotein convertase subtilisin/kexin type 9 (PCSK9) and HMG-CoA reductase, MD simulations were employed to assess the binding stability of various compounds. semanticscholar.orgunimi.it Although this compound was used as a reactant in the synthesis of the studied imidazole (B134444) derivatives, the application of MD simulations in this research highlights how this technique can be used to evaluate the interaction of similar molecules with protein targets. semanticscholar.orgunimi.it The simulations, often running for hundreds of nanoseconds, can reveal the stability of binding poses and help in calculating binding free energies, providing a strong correlation with experimental activity. semanticscholar.orgunimi.it

Prediction of Solvation Behavior and Partition Coefficients

The solvation behavior of a compound, which describes how it dissolves in a solvent, and its partition coefficient (logP), which quantifies its distribution between two immiscible solvents like octanol (B41247) and water, are critical parameters in medicinal chemistry and environmental science. A compound's solubility and lipophilicity, reflected by its logP value, influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method in chemistry and materials science, allowing for the calculation of various molecular properties.

DFT calculations can be used to predict the pKa of the amine group and analyze the frontier molecular orbitals (HOMO-LUMO gaps) of this compound. These calculations provide insights into the molecule's reactivity and electronic properties.

Prediction of pKa Values for the Amine Group

The pKa value is a measure of the acidity of a compound and is crucial for understanding its behavior in different pH environments. For an amine, the pKa of its conjugate acid indicates the pH at which the amine is 50% protonated. Accurate pKa prediction is vital in drug development, as the protonation state of a molecule affects its solubility, permeability, and target binding.

For this compound, the predicted pKa for the amine group is approximately 10.69. chemicalbook.com Computational methods for pKa prediction often involve calculating the free energy change of the deprotonation reaction. DFT calculations, combined with a continuum solvation model like COSMO (Conductor-like Screening Model), can provide reasonably accurate pKa predictions. peerj.com The general approach involves calculating the energies of the protonated and deprotonated forms of the amine in a simulated aqueous environment. srce.hr While a specific DFT study for the pKa of this compound is not detailed in the search results, the predicted value of ~10-11 from DFT calculations on a similar compound suggests that the amine group is basic, as expected for a primary alkylamine.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

DFT calculations are a standard method for determining the energies of these orbitals. mdpi.com For organic molecules, the HOMO-LUMO gap can provide insights into their electronic transitions and potential as electronic materials or their reactivity in chemical reactions. researchgate.netnih.gov While specific HOMO-LUMO energy values for this compound were not found in the search results, DFT calculations on analogous compounds indicate that such analysis is a common practice to understand molecular stability and reactivity. researchgate.netresearchgate.net The analysis of these orbitals can help in designing molecules with desired electronic properties. nih.gov

Computational Modeling for Drug Formulation Studies (e.g., COSMO-RS, Schrödinger Suite)

Computational tools are increasingly used in drug formulation to predict the solubility and stability of active pharmaceutical ingredients (APIs) in various excipients and solvent systems. This predictive capability can significantly reduce the experimental effort required for formulation development.

Software suites like the Schrödinger Suite and methods like COSMO-RS (COnductor-like Screening Model for Real Solvents) are powerful tools for these studies. schrodinger.com The Schrödinger Suite offers a range of tools for predicting properties like solubility, stability, and the most stable crystal forms (polymorphs) of a drug candidate. schrodinger.com COSMO-RS is a thermodynamic model based on quantum chemistry that can predict the chemical potential of molecules in liquids, which is then used to calculate properties like solubility and partition coefficients. wiley.comresearchgate.net

For a molecule like this compound, which can serve as a building block in drug synthesis, these tools can be invaluable. semanticscholar.orgnih.gov For example, COSMO-RS could be used to model its solubility in different organic and aqueous matrices, which is crucial for designing reaction conditions and purification processes. The Schrödinger Suite could be used to study derivatives of this compound, predicting their solid-state properties and how they might behave in a formulated drug product. schrodinger.comwiley.com These computational approaches allow for the rapid screening of many different formulation options, accelerating the development of effective and stable drug products. acs.orgtandfonline.com

Cross-validation with Experimental Spectroscopic Data

Computational predictions of molecular properties are most powerful when they can be validated against experimental data. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about a molecule's structure and bonding.

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a compound. For example, DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, experimental ¹H NMR would be expected to show characteristic signals for the methyl groups and the various methylene (B1212753) groups in the pentyl chain, while ¹³C NMR would confirm the branching pattern.